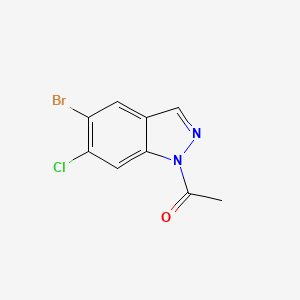

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone

Description

1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS: 1312008-66-4) is a halogenated indazole derivative with the molecular formula C₉H₆BrClN₂O and a molar mass of 273.51 g/mol . The compound features an indazole core substituted with bromine at position 5, chlorine at position 6, and an ethanone group at the 1-position. The compound is commercially available through suppliers like Aaron Chemicals LLC, with pricing starting at $500 for 250 mg .

Properties

IUPAC Name |

1-(5-bromo-6-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMDRKGOFYTQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.

Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene.

Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylaniline.

Cyclization: The aniline derivative undergoes cyclization to form 6-bromo-5-chloro-1H-indazole.

Acylation: Finally, the indazole derivative is acylated with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The ethanone group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The indazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products with different substituents replacing the bromine or chlorine atoms.

Oxidation: Products with oxidized ethanone groups.

Reduction: Products with reduced ethanone groups.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone serves as a crucial building block for synthesizing potential therapeutic agents. Its unique structure allows for the modification of biological activity, making it a candidate for drug development targeting various diseases.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, enhances its utility in synthetic chemistry.

Biological Studies

Research has focused on the biological activity of this compound, exploring its interactions with enzymes and receptors. Studies indicate potential enzyme inhibition, which could lead to therapeutic implications in treating specific conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Therapeutic Agent Development : Research has shown that derivatives of this compound exhibit promising anticancer activity by inhibiting specific kinases involved in tumor growth.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have revealed potential applications in treating metabolic disorders.

- Synthetic Pathways : Various synthetic routes have been developed to optimize yield and purity when using this compound as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (CAS: 633335-81-6)

- Molecular Formula : C₉H₆BrFN₂O

- Molar Mass : 257.06 g/mol

- Key Differences : Replaces chlorine with fluorine at position 6.

- Impact : Fluorine’s higher electronegativity may alter electronic distribution and solubility. Reported solubility in research settings is 10 mM .

- Applications : Used in preclinical studies (research only) .

1-(5-Bromo-1H-indazol-3-yl)ethanone (CAS: 886363-74-2)

- Molecular Formula : C₉H₇BrN₂O

- Molar Mass : 239.07 g/mol

- Key Differences: Ethanone group at position 3 instead of 1; lacks chlorine at position 6.

- Impact : Altered substituent positioning reduces molecular weight and may affect binding interactions. Storage requires inert atmospheres due to sensitivity .

Heterocyclic Variants with Ethanone Moieties

2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS: 1190198-15-2)

- Molecular Formula: C₈H₇BrClNO

- Molar Mass : 248.50 g/mol

- Key Differences : Pyridine core with bromo, chloro, and methyl groups.

Substituent Effects on Physicochemical Properties

Biological Activity

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interactions with biological targets, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 247.52 g/mol. The compound features an indazole ring substituted with bromine and chlorine atoms, along with an ethanone functional group. These structural characteristics contribute to its reactivity and biological properties, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Enzyme Inhibition

This compound has been reported to exhibit notable enzyme inhibition properties. Specific studies indicate its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications:

- Monoamine Oxidase (MAO) : The compound's structural analogs have shown varying degrees of inhibition against MAO A and B, with some derivatives demonstrating IC50 values in the micromolar range, indicating significant potency .

- Cholinesterases : Similar studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .

Antimicrobial Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Preliminary screenings against various bacterial strains have indicated that the compound exhibits significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) observed were promising, suggesting potential applications in antibiotic development .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the indazole ring system plays a crucial role in interacting with specific molecular targets within cells. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed biological activities .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its efficacy as a therapeutic agent. Variations in substituents on the indazole ring can significantly impact its biological activity. For instance:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(5-fluoro-6-chloro-1H-indazol-1-yl)ethanone | Fluorine instead of bromine | Different reactivity due to fluorine presence |

| 1-(5-bromo-7-chloro-1H-indazol-1-yl)ethanone | Chlorine at position 7 instead of position 6 | Variations in biological activity |

| 1-(5-bromo-7-methyl-1H-indazol-1-yl)ethanone | Methyl group instead of chlorine | Alters chemical properties and reactivity |

These variations highlight how different substituents can influence both the chemical behavior and biological activity of indazole derivatives, providing insights into potential modifications for enhanced therapeutic effects .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:

- Anticancer Studies : Several derivatives have been tested for cytotoxicity against cancer cell lines, revealing promising results that merit further exploration into their potential as anticancer agents.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have shown that it may help mitigate oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative disorders .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves halogenation of the indazole core followed by acetylation. For example, 5-bromo-6-chloro-1H-indazole can be reacted with acetyl chloride under Friedel-Crafts conditions. Optimization includes:

- Temperature control (0–5°C to prevent side reactions).

- Use of anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .

- Monitoring reaction progress via TLC or HPLC (≥95% purity threshold) .

Yield improvements (typically 60–75%) are achieved by iterative purification (column chromatography, recrystallization).

Advanced: How can researchers resolve discrepancies between computational binding affinity predictions and experimental bioactivity data?

Methodological Answer:

Contradictions often arise from force field inaccuracies or solvent effects in docking simulations. To address this:

- Perform molecular dynamics (MD) simulations to account for protein flexibility and solvation effects.

- Validate docking results (e.g., AutoDock Vina, PyRx) with experimental assays (e.g., MIC tests for antimicrobial activity) .

- Cross-check ligand conformations using X-ray crystallography (SHELX refinement) to verify binding poses .

Example: If docking predicts strong binding to E. coli DNA gyrase but bioactivity is low, re-evaluate protonation states or solvation parameters in the model .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.6–3.0 ppm (acetyl group), δ 7.5–8.5 ppm (aromatic protons) confirm indazole substitution.

- ¹³C NMR : Carbonyl signal (~200 ppm) and halogenated aromatic carbons (~110–130 ppm) validate the structure.

- X-ray Crystallography : Use SHELXL (R-factor < 0.05) to resolve bond lengths/angles and confirm halogen placement .

Advanced: How should crystallographic data inconsistencies be addressed during structure refinement?

Methodological Answer:

Discrepancies in electron density maps or thermal parameters require:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen Bond Analysis : Verify H-bond networks (e.g., N–H···O=C interactions) to resolve disorder.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing errors .

Example: A high R₁ value (>0.1) may indicate incorrect space group assignment; reprocess data with SHELXT for Laue group verification .

Basic: How can researchers establish purity criteria for this compound?

Methodological Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradient (retention time ±0.2 min tolerance).

- Melting Point : Consistency (±1°C) across batches indicates purity.

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl percentages (deviation ≤0.4%) .

Advanced: What strategies link structural modifications of the indazole core to enhanced pharmacological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., replacing Br with CF₃) and compare MIC values against S. aureus .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the 5/6 positions .

- Crystallographic Data : Correlate substituent bulk (e.g., Cl vs. Br) with steric hindrance in target binding pockets .

Advanced: How can conflicting stability data (e.g., thermal vs. hydrolytic degradation) be reconciled?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C indicates thermal stability).

- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, 3% H₂O₂) and monitor via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.